molecular formula C15H10BrClN4O2S B11988279 N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 302918-72-5

N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11988279
CAS No.: 302918-72-5
M. Wt: 425.7 g/mol
InChI Key: JYYFKHISDZFOPH-CNHKJKLMSA-N
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Description

The compound N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring two distinct substituents:

  • A 5-bromo-2-hydroxybenzylidene moiety, which introduces electron-withdrawing bromo and hydroxyl groups.
  • A 5-chlorothiophen-2-yl group, contributing a heteroaromatic thiophene ring with a chloro substituent.

Such features are critical in medicinal chemistry, particularly for antimicrobial, anticancer, or enzyme-inhibitory applications .

Properties

CAS No.

302918-72-5

Molecular Formula

C15H10BrClN4O2S

Molecular Weight

425.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10BrClN4O2S/c16-9-1-2-12(22)8(5-9)7-18-21-15(23)11-6-10(19-20-11)13-3-4-14(17)24-13/h1-7,22H,(H,19,20)(H,21,23)/b18-7+

InChI Key

JYYFKHISDZFOPH-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+424.94692184.1
[M+Na]+446.92886187.1
[M+NH4]+441.97346187.2
[M+K]+462.90280187.9
[M-H]-422.93236186.5

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of both the pyrazole and hydrazide moieties is crucial for their interaction with biological targets involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases associated with tumor growth and metastasis.

Antimicrobial Properties

N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide has been evaluated for its antimicrobial activity against various bacterial strains. The halogenated aromatic groups are known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and efficacy against pathogens.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The incorporation of specific substituents may enhance the selectivity and potency of this compound as an anti-inflammatory agent.

General Synthetic Route

  • Starting Materials :
    • 5-bromosalicylaldehyde
    • 5-chlorothiophen-2-yl hydrazine
    • Appropriate solvents (e.g., methanol)
  • Procedure :
    • Dissolve the aldehyde in anhydrous methanol.
    • Add the hydrazine derivative slowly while stirring.
    • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
    • Isolate the product through crystallization or chromatography.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Core Structure Substituent R₁ (Benzylidene) Substituent R₂ (Heterocycle) Key Features
Target Compound Pyrazole-3-carbohydrazide 5-Bromo-2-hydroxybenzylidene 5-Chlorothiophen-2-yl Bromo (electron-withdrawing), hydroxyl (H-bonding), chlorothiophene (lipophilic)
(E)-N-(5-bromo-2-hydroxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole-5-carbohydrazide 5-Bromo-2-hydroxybenzylidene 4-Ethoxyphenyl Ethoxy group (electron-donating) enhances solubility vs. chlorothiophene
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Pyrazole-3-carbohydrazide 2,4-Dichlorobenzylidene Phenyl Dichloro substituents increase electronegativity; lacks thiophene’s heteroaromaticity
3-(5-Bromo-2-thienyl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole-5-carbohydrazide 2-Hydroxy-3-methoxybenzylidene 5-Bromothiophen-2-yl Methoxy (electron-donating) vs. bromo; retains thiophene’s aromaticity
N′-[(E)-4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) Pyrazole-3-carbohydrazide 4-Dimethylaminobenzylidene Methyl Strong electron-donating dimethylamino group; simpler R₂ substituent
Key Observations:
  • Methoxy or ethoxy groups (e.g., ) increase electron density, altering reactivity and solubility.
  • Aromatic Interactions : The 5-chlorothiophen-2-yl group in the target compound introduces sulfur-mediated interactions absent in phenyl or pyridyl analogs (e.g., ).
  • Hydrogen Bonding: The 2-hydroxybenzylidene moiety facilitates H-bonding, a feature shared with but absent in non-hydroxylated analogs (e.g., ).
Lipophilicity and Solubility:
  • Hydroxyl and methoxy groups (e.g., ) improve aqueous solubility via H-bonding or polarity, whereas bromo/chloro substituents may reduce it.
Bioactivity Trends:
  • Pyrazole-carbohydrazides with electron-withdrawing groups (bromo, chloro) often exhibit enhanced antimicrobial or anticancer activity due to increased electrophilicity and target affinity .
  • Compounds like E-MABPC , featuring electron-donating dimethylamino groups, may prioritize different biological pathways (e.g., enzyme inhibition via charge transfer).

Structural Characterization and Computational Studies

  • Crystallography : Tools like SHELXL and WinGX have been pivotal in resolving the crystal structures of analogs (e.g., ), revealing planar hydrazone configurations critical for intermolecular interactions.
  • DFT and Docking Studies : Computational analyses (e.g., ) highlight the role of substituents in electronic properties (HOMO-LUMO gaps) and binding modes to biological targets like enzymes or receptors.

Biological Activity

N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structural characteristics, synthesis, and various biological activities, supported by relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H10BrClN4O2SC_{15}H_{10}BrClN_{4}O_{2}S, with a molecular weight of 425.7 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H10BrClN4O2S
Molecular Weight425.7 g/mol
CAS Number302918-72-5

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and substituted thiophenes. The specific synthetic route can significantly influence the biological activity of the resulting compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. For instance, a study demonstrated that certain pyrazole derivatives exhibited inhibitory activity against these pathogens at varying concentrations, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazoles are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. In vitro studies have shown that similar derivatives can reduce these cytokines significantly, indicating that this compound may also possess comparable anti-inflammatory effects .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival. Compounds within this class have been tested against different cancer cell lines, showing promising results in inhibiting cell viability .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into a series of pyrazole derivatives revealed that modifications at the 3-position of the pyrazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of halogen substituents plays a critical role in enhancing antimicrobial efficacy .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole compounds demonstrated that certain derivatives could inhibit the expression of inflammatory markers in animal models of inflammation, suggesting their therapeutic potential in treating inflammatory diseases .
  • Anticancer Evaluation : A comprehensive evaluation of various pyrazole derivatives indicated that those with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines compared to their counterparts with electron-donating groups. This highlights the importance of structural modifications in enhancing anticancer activity .

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